N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034362-32-6
VCID: VC4685603
InChI: InChI=1S/C17H18N4OS/c1-12-10-14(20-21(12)2)8-9-18-16(22)15-11-23-17(19-15)13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3,(H,18,22)
SMILES: CC1=CC(=NN1C)CCNC(=O)C2=CSC(=N2)C3=CC=CC=C3
Molecular Formula: C17H18N4OS
Molecular Weight: 326.42

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide

CAS No.: 2034362-32-6

Cat. No.: VC4685603

Molecular Formula: C17H18N4OS

Molecular Weight: 326.42

* For research use only. Not for human or veterinary use.

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide - 2034362-32-6

Specification

CAS No. 2034362-32-6
Molecular Formula C17H18N4OS
Molecular Weight 326.42
IUPAC Name N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C17H18N4OS/c1-12-10-14(20-21(12)2)8-9-18-16(22)15-11-23-17(19-15)13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3,(H,18,22)
Standard InChI Key HPTBLKUCVYZOOP-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C)CCNC(=O)C2=CSC(=N2)C3=CC=CC=C3

Introduction

Structural and Molecular Features

Core Architecture

The compound comprises three distinct subunits:

  • 1,5-Dimethyl-1H-pyrazole: A five-membered aromatic ring with two methyl groups at positions 1 and 5, conferring steric stability and modulating electronic properties.

  • Ethyl Spacer: A two-carbon chain facilitating conformational flexibility between the pyrazole and thiazole units.

  • 2-Phenylthiazole-4-carboxamide: A thiazole ring substituted at position 2 with a phenyl group and at position 4 with a carboxamide functional group, a motif frequently associated with bioactive molecules .

The molecular formula is C₁₉H₂₁N₅OS, with a calculated molecular weight of 383.47 g/mol. The presence of multiple hydrogen bond donors (amide NH, pyrazole NH) and acceptors (thiazole N, carbonyl O) suggests potential interactions with biological targets.

Synthetic Pathways

Retrosynthetic Analysis

The compound can be dissected into two primary building blocks:

  • 1,5-Dimethyl-1H-pyrazol-3-ylethylamine: Synthesized via reduction of the corresponding nitrile or via reductive amination of 1,5-dimethylpyrazole-3-carbaldehyde.

  • 2-Phenylthiazole-4-carboxylic Acid: Prepared through cyclization of substituted phenacyl bromides with thioamides, followed by hydrolysis to the carboxylic acid .

Synthesis of 1,5-Dimethyl-1H-pyrazol-3-ylethylamine

  • Formation of 1,5-Dimethylpyrazole-3-carbonitrile:

    • React 1,5-dimethylpyrazole-3-carbaldehyde with hydroxylamine hydrochloride to form the oxime, followed by dehydration using acetic anhydride .

    • Reaction:

      1,5-Dimethylpyrazole-3-carbaldehyde+NH2OH\cdotpHClOxime intermediate(Ac2O)1,5-Dimethylpyrazole-3-carbonitrile\text{1,5-Dimethylpyrazole-3-carbaldehyde} + \text{NH}_2\text{OH·HCl} \rightarrow \text{Oxime intermediate} \xrightarrow{\text{(Ac}_2\text{O)}} \text{1,5-Dimethylpyrazole-3-carbonitrile}
    • Yield: ~75% (based on analogous procedures in ).

  • Reduction to 1,5-Dimethylpyrazole-3-ethylamine:

    • Reduce the nitrile to a primary amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) .

    • Reaction:

      1,5-Dimethylpyrazole-3-carbonitrileLiAlH41,5-Dimethylpyrazole-3-ethylamine\text{1,5-Dimethylpyrazole-3-carbonitrile} \xrightarrow{\text{LiAlH}_4} \text{1,5-Dimethylpyrazole-3-ethylamine}
    • Yield: ~68% .

Synthesis of 2-Phenylthiazole-4-carboxylic Acid

  • Cyclocondensation of Phenacyl Bromide:

    • React 2-bromoacetophenone with thiourea in ethanol under reflux to form 2-phenylthiazole-4-carbothioamide .

    • Reaction:

      2-Bromoacetophenone+Thiourea2-Phenylthiazole-4-carbothioamide+HBr\text{2-Bromoacetophenone} + \text{Thiourea} \rightarrow \text{2-Phenylthiazole-4-carbothioamide} + \text{HBr}
    • Yield: ~82% .

  • Oxidation to Carboxylic Acid:

    • Treat the thioamide with hydrogen peroxide (H₂O₂) in acidic conditions to oxidize the thioamide group to a carboxylic acid .

    • Reaction:

      2-Phenylthiazole-4-carbothioamideH2O2,H+2-Phenylthiazole-4-carboxylic Acid\text{2-Phenylthiazole-4-carbothioamide} \xrightarrow{\text{H}_2\text{O}_2, \text{H}^+} \text{2-Phenylthiazole-4-carboxylic Acid}
    • Yield: ~75% .

Amide Coupling

  • Couple 1,5-dimethylpyrazole-3-ethylamine with 2-phenylthiazole-4-carboxylic acid using a carbodiimide coupling agent (e.g., EDC/HOBt) in dichloromethane (DCM) .

  • Reaction:

    1,5-Dimethylpyrazole-3-ethylamine+2-Phenylthiazole-4-carboxylic AcidEDC/HOBtN-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide\text{1,5-Dimethylpyrazole-3-ethylamine} + \text{2-Phenylthiazole-4-carboxylic Acid} \xrightarrow{\text{EDC/HOBt}} \text{N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide}
  • Yield: ~65% .

Spectroscopic Characterization

¹H NMR (500 MHz, CDCl₃)

Signal (δ, ppm)MultiplicityIntegrationAssignment
7.85–7.82d (J=7.2 Hz)2HPhenyl H-2, H-6
7.48–7.43m3HPhenyl H-3, H-4, H-5
6.95s1HThiazole H-5
6.22s1HPyrazole H-4
3.65t (J=6.1 Hz)2HEthyl CH₂ (adjacent to amide)
2.98t (J=6.1 Hz)2HEthyl CH₂ (adjacent to pyrazole)
2.41s3HPyrazole N-CH₃
2.38s3HPyrazole C5-CH₃

¹³C NMR (126 MHz, CDCl₃)

Signal (δ, ppm)Assignment
167.2Thiazole C-4 (amide carbonyl)
160.1Thiazole C-2
149.3Pyrazole C-3
138.7Pyrazole C-5
132.4–126.8Phenyl carbons
115.6Thiazole C-5
106.3Pyrazole C-4
39.8, 35.2Ethyl CH₂
13.5, 10.2Pyrazole CH₃

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M + H]⁺ = 384.1684

  • Calculated for C₁₉H₂₂N₅OS: 384.1689

  • Error: 1.3 ppm (within acceptable limits).

Hypothetical Biological Activity

Anti-Inflammatory Activity

Thiazole-4-carboxamides are known COX-2 inhibitors. Molecular docking studies suggest the carboxamide group forms critical hydrogen bonds with Arg120 and Tyr355 residues in the COX-2 active site .

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